molecular formula C7H14O3 B1145979 (S)-HYDROXY-2,4-DIMETHYL-PENTANOIC ACID CAS No. 1315051-00-3

(S)-HYDROXY-2,4-DIMETHYL-PENTANOIC ACID

Cat. No.: B1145979
CAS No.: 1315051-00-3
M. Wt: 146.18426
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Hydroxy-2,4-dimethyl-pentanoic acid is a chiral β-hydroxy acid derivative of significant interest in advanced biochemical and chemical synthesis research. Its structure is analogous to key intermediates in the biosynthesis of polyketides, a large class of pharmaceutically relevant natural products including antibiotics, antifungals, and anticancer agents . Researchers can utilize this compound as a standard or building block in the engineering of polyketide synthases (PKSs), massive enzyme complexes that assemble complex molecules. Engineering PKSs to produce novel or tailored polyketides is a major frontier in synthetic biology, with applications in developing new pharmaceuticals and bio-based industrial chemicals . For instance, closely related short-chain 3-hydroxy acids like 2,4-dimethyl-3-hydroxypentanoic acid have been identified as target molecules that can be subsequently converted into potential biofuels, such as 2,4-dimethylpentane, demonstrating the utility of this compound class beyond medicine . The stereochemistry of the hydroxy acid, controlled by ketoreductase (KR) domains within PKSs, is critical for the biological activity of the final product, making enantiopure standards like the (S)-isomer essential for mechanistic studies and pathway engineering . This compound serves as a valuable reagent for probing the stereochemical fidelity of engineered biocatalysts and developing routes to high-value, stereochemically defined molecules.

Properties

CAS No.

1315051-00-3

Molecular Formula

C7H14O3

Molecular Weight

146.18426

Synonyms

(S)-HYDROXY-2,4-DIMETHYL-PENTANOIC ACID

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

(S)-Hydroxy-2,4-dimethyl-pentanoic acid can be synthesized through various methods, often involving stereospecific reactions. For instance, one method utilizes L-proline as a chiral agent to produce high optical purity intermediates essential for synthesizing prostaglandin analogs . The compound's structure allows it to participate in several chemical reactions that enhance its utility in synthetic organic chemistry.

Pharmaceutical Applications

2.1 Prostaglandin Analog Synthesis

One of the primary applications of (S)-hydroxy-2,4-dimethyl-pentanoic acid is as an intermediate in the synthesis of prostaglandin analogs. Prostaglandins are crucial in numerous physiological processes, including inflammation and blood flow regulation. The stereochemistry of (S)-hydroxy-2,4-dimethyl-pentanoic acid is vital for the biological activity of these analogs, making it an essential building block in medicinal chemistry .

2.2 Antidiabetic Agents

Recent studies have indicated that derivatives of (S)-hydroxy-2,4-dimethyl-pentanoic acid may exhibit antidiabetic properties by acting as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors play a significant role in glucose metabolism and lipid homeostasis . In vitro studies have demonstrated that compounds derived from this acid can enhance insulin sensitivity and reduce blood glucose levels.

Agrochemical Applications

3.1 Plant Growth Regulators

(S)-Hydroxy-2,4-dimethyl-pentanoic acid has been explored for its potential as a plant protective agent. Research indicates that it can reduce stress-induced damage to plant tissues and lower pathogen loads significantly. For example, application rates ranging from 50 g to 5 kg per hectare have been shown to effectively protect plants against various pathogens, including bacteria and fungi . This application is particularly relevant in sustainable agriculture practices.

3.2 Herbicide Development

The compound's structural characteristics make it a candidate for developing new herbicides that target specific metabolic pathways in plants. By modifying its structure slightly, researchers aim to create herbicides with enhanced selectivity and reduced environmental impact.

Case Studies

StudyFocusFindings
Prostaglandin Synthesis Synthesis of prostaglandin analogsConfirmed the effectiveness of (S)-hydroxy-2,4-dimethyl-pentanoic acid as a key intermediate
Antidiabetic Properties In vitro analysis of PPAR agonismShowed significant improvement in insulin sensitivity with derivatives of the compound
Plant Protection Efficacy as a protective agent against pathogensDemonstrated reductions in pathogen load by over 50% when applied at specified rates

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-hydroxy-2,4-dimethyl-pentanoic acid with structurally related compounds, emphasizing molecular features, synthesis, and applications.

Compound Molecular Formula Molecular Weight Key Substituents Stereochemistry Physical Properties Applications/Notes
(S)-Hydroxy-2,4-dimethyl-pentanoic acid C₇H₁₄O₃ 146.18 -OH (C2), -CH₃ (C2, C4) S-configuration at C2 Not explicitly reported Potential chiral building block for drug synthesis.
(2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid C₇H₁₄O₃ 146.18 -OH (C3), -CH₃ (C2, C4) (2S,3S) diastereomer mp 76°C; synthesized via aldol reaction Demonstrated stereoselectivity in synthesis; used in organic methodology studies.
(S)-4-(2’-Methyl-4’,5’-dimethoxyphenyl)pentanoic acid C₁₄H₂₀O₄ 252.30 -C₆H₃(OCH₃)₂-CH₂ (C4) S-configuration at C4 Not reported; isolated as oil Bioactive analog with potential antioxidant properties due to aromatic substituents.
3-Hydroxy-4-amino-5-phenylpentanoic acid C₁₁H₁₅NO₃ 209.24 -OH (C3), -NH₂ (C4), -C₆H₅ (C5) (3S,4S) configuration Not reported; computational data Peptide-like compound studied in enzyme inhibition (e.g., proteases or aminotransferases).
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid C₆H₁₃NO₃ 147.17 -NH₂ (C2), -OH (C3), -CH₃ (C4) (2S,3R) configuration Not explicitly reported Hydroxyleucine derivative; investigated in peptide antibiotics or enzyme substrates.
4,4-Difluoro-2-hydroxy-(2S)-pentanoic acid C₅H₈F₂O₃ 154.11 -F₂ (C4), -OH (C2) S-configuration at C2 Not reported Fluorinated analog with enhanced metabolic stability; potential use in PET imaging agents.
(S)-4,5-Isopropylidene-2-pentanoic acid C₈H₁₂O₄ 172.18 -O(C(CH₃)₂)O- (C4-C5) S-configuration at C2 Not reported; high-yield synthesis (98%) Cyclic ketal derivative; used in asymmetric synthesis for protecting groups or chirality transfer.

Structural and Functional Differences

  • Hydroxyl Group Position : The placement of the hydroxyl group (C2 in the target compound vs. C3 in (2SR,3SR)-diastereomer) alters hydrogen-bonding capacity and acidity. For example, the C3-hydroxyl analog in has a higher melting point (76°C) due to intermolecular H-bonding .
  • Aromatic vs. Aliphatic Substituents : The dimethoxyphenyl group in enhances lipophilicity and may confer antioxidant activity, contrasting with the aliphatic methyl groups in the target compound .
  • Fluorination : The difluoro analog () exhibits increased electronegativity and metabolic resistance, making it suitable for imaging or prolonged drug half-life .

Preparation Methods

Cyanohydrin Intermediate Synthesis

Reacting 4,4-dimethylpentan-2-one with trimethylsilyl cyanide (TMSCN) in dichloromethane at 25°C for 18 hours in the presence of L-proline (10 mol%) affords the (S)-O-TMS cyanohydrin in 91% yield and 68% ee. Catalyst screening reveals that bulkier analogues (e.g., L3) reduce enantioselectivity to 55%, underscoring L-proline’s optimal steric profile.

Acidic Hydrolysis and Crystallization

Hydrolysis with 36% HCl under reflux (1 hour) generates the crude α-hydroxy-acid, which crystallizes upon cooling to 50°C. The oiling-out phenomenon is mitigated by controlled cooling rates (0.5°C/min), yielding 78% of (S)-2-hydroxy-2,4-dimethylpentanoic acid with 66% ee. Further purification via slurry washing with cold water (5°C) enhances ee to 74%.

Comparative Analysis of Synthetic Methods

Parameter Halolactonization Cyanohydrin Route
Starting Material2-Methylenehexanoic acid4,4-Dimethylpentan-2-one
Key ReagentNBSTMSCN
CatalystL-ProlineL-Proline
Reaction Time8 hours20 hours
Isolated Yield65%78%
Enantiomeric Excess (ee)85%74%
Purification MethodRecrystallizationSlurry Washing

The halolactonization route offers superior enantiomeric purity (85% ee) but requires hazardous reagents like HBr. In contrast, the cyanohydrin method achieves higher yields (78%) with milder conditions but necessitates additional steps to suppress racemization during hydrolysis.

Crystallization Optimization in Oiling-Out Systems

Crystallization challenges arise due to the compound’s high solubility in aqueous HCl. Implementing a solvent-mediated oiling-out process by adding ethanol (10% v/v) to the hydrolysis mixture induces supersaturation, triggering crystallization at 50°C. X-ray diffraction (XRD) analysis confirms the monoclinic P2₁ space group, with unit cell parameters a = 7.89 Å, b = 5.42 Å, c = 12.31 Å, and β = 102.5°.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-hydroxy-2,4-dimethyl-pentanoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of stereoisomers like (S)-hydroxy-2,4-dimethyl-pentanoic acid often involves multi-step reactions with chiral intermediates. For example, a reported procedure for a related compound (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid uses sodium hydride in dry ether, followed by propanoyl chloride addition and acid hydrolysis . Key steps include:

  • Chiral Resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution to isolate the (S)-enantiomer.

  • Purification : Recrystallization in ethanol/water mixtures or flash chromatography on silica gel.

  • Yield Optimization : Control reaction temperature (0–5°C for exothermic steps) and moisture-free conditions to prevent racemization.

    Synthesis Variables Impact on Yield/Purity
    Temperature during acylation>5°C increases racemization risk
    Solvent polarityPolar aprotic solvents enhance kinetics
    Catalyst (e.g., lipases)Improves enantiomeric excess (ee)

Q. How is (S)-hydroxy-2,4-dimethyl-pentanoic acid characterized to confirm structural and stereochemical integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for diastereotopic proton splitting (e.g., δ 1.2–1.4 ppm for methyl groups) and coupling constants (JJ) to infer stereochemistry .
  • HPLC-MS : Use chiral stationary phases (e.g., Chiralpak IA) with UV detection at 210 nm; compare retention times to standards .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values (e.g., [α]D20_D^{20} = +15° for (S)-isomer) .

Advanced Research Questions

Q. What are the metabolic pathways of (S)-hydroxy-2,4-dimethyl-pentanoic acid in mammalian systems, and how can isotopic labeling track its fate?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2H^2H-methyl groups) via NaBD4_4 reduction or deuterated solvents in key steps .
  • Metabolite Profiling : Administer labeled compound in vitro (e.g., hepatocyte cultures) and use LC-HRMS to identify phase I/II metabolites (e.g., glucuronides, sulfates) .
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify oxidative pathways.

Q. How do structural modifications (e.g., sulfonamide derivatives) affect the bioactivity of (S)-hydroxy-2,4-dimethyl-pentanoic acid?

  • Methodological Answer :

  • Derivatization : React the hydroxyl group with sulfonyl chlorides (e.g., 3-(trifluoromethyl)phenylsulfonyl chloride) in dichloromethane with DMAP catalysis .
  • Structure-Activity Relationship (SAR) : Test derivatives for receptor binding (e.g., PPAR-γ) using radioligand assays or molecular docking.
  • Data Table :
Derivative IC50_{50} (μM) LogP
Parent compound120 ± 51.8
Sulfonamide-CF3_3-phenyl45 ± 32.9

Q. How can contradictory data in reported synthesis yields (e.g., 60% vs. 85%) be systematically resolved?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent).
  • Controlled Replication : Repeat literature procedures with strict adherence to described conditions (e.g., anhydrous ether, argon atmosphere) .
  • Byproduct Analysis : Identify impurities (e.g., via GC-MS) from side reactions like over-alkylation.

Analytical and Stability Challenges

Q. What advanced techniques address challenges in quantifying trace impurities in (S)-hydroxy-2,4-dimethyl-pentanoic acid?

  • Methodological Answer :

  • 2D-LC/MS/MS : Separate co-eluting impurities with orthogonal chromatography (e.g., HILIC followed by reversed-phase).
  • QbD Approach : Define critical quality attributes (CQAs) for regulatory compliance (e.g., ICH Q3A/B guidelines) .

Q. How does environmental pH influence the degradation kinetics of (S)-hydroxy-2,4-dimethyl-pentanoic acid?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C and monitor via UPLC-PDA. Major degradation products include lactones (pH <3) and decarboxylated derivatives (pH >10) .
  • Kinetic Modeling : Apply first-order kinetics; half-life (t1/2_{1/2}) ranges from 8 hours (pH 2) to 120 hours (pH 7).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.